molecular formula C14H10N4OS B1186474 DEYDXLIDDJHCIB-UHFFFAOYSA-N

DEYDXLIDDJHCIB-UHFFFAOYSA-N

Cat. No.: B1186474
M. Wt: 282.321
InChI Key: DEYDXLIDDJHCIB-UHFFFAOYSA-N
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Description

However, based on analogous compounds in the literature (e.g., pyridine derivatives and trifluoromethyl-substituted aromatic amines), it likely belongs to a class of heterocyclic or fluorinated organic molecules. Such compounds are often explored in pharmaceutical and agrochemical research due to their bioactivity and structural versatility . For instance, describes a compound (CAS 871826-12-9) with the formula C₇H₈ClF₃N₂, featuring a pyridine core modified with trifluoromethyl and amine groups, which aligns with the structural motifs common in bioactive molecules .

Hypothetically, DEYDXLIDDJHCIB-UHFFFAOYSA-N might share properties such as:

  • Molecular weight: ~200–250 g/mol (based on similar compounds in and ).
  • Functional groups: Amine, trifluoromethyl, or halogen substituents.
  • Applications: Potential intermediates in drug synthesis or enzyme inhibitors.

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.321

InChI

InChI=1S/C14H10N4OS/c1-19-10-4-2-3-9(5-10)11-6-20-14-12(11)13-17-16-8-18(13)7-15-14/h2-8H,1H3

InChI Key

DEYDXLIDDJHCIB-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CSC3=C2C4=NN=CN4C=N3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DEYDXLIDDJHCIB-UHFFFAOYSA-N with structurally analogous compounds from the evidence, focusing on molecular properties, synthesis, and applications:

Property This compound (Hypothetical) CAS 871826-12-9 CAS 65079-19-8 CAS 39989-39-4
Molecular Formula C₇H₈ClF₃N₂ (estimated) C₇H₈ClF₃N₂ C₁₀H₁₀N₂ C₁₀H₉NO
Molecular Weight ~212.6 g/mol 212.60 g/mol 158.20 g/mol 159.19 g/mol
Key Functional Groups Trifluoromethyl, pyridine, amine Trifluoromethyl, pyridine, amine Quinoline, methyl, amine Benzene, methyl, carbonyl
Synthesis Method Microwave-assisted coupling (hypothetical) Amidation with HATU/Et₃N in THF Alkylation with NaH/CH₃I in DMF Acid-catalyzed cyclization
Yield N/A 57.3% 39% Not specified
Bioactivity Potential kinase inhibition Unspecified Unspecified Unspecified
Similarity Score 0.97 (vs. CAS 885223-72-3) 0.97 (vs. CAS 64334-96-9) 0.95 (vs. CAS 54408-50-3)

Key Observations:

Structural Analogues :

  • CAS 871826-12-9 () shares a trifluoromethylpyridine backbone, which is critical for metabolic stability and binding affinity in drug candidates .
  • CAS 65079-19-8 () highlights the use of alkylation in DMF, a common method for introducing methyl groups to amine-containing heterocycles .

Synthetic Challenges :

  • Microwave-assisted synthesis (hypothesized for This compound ) improves reaction efficiency compared to traditional heating, as seen in ’s use of microwave conditions for brominated indazoles .

Biological Relevance :

  • Trifluoromethyl groups enhance lipophilicity and bioavailability, as demonstrated in pyridine derivatives like CAS 871826-12-9 .

Research Findings and Trends

  • Fluorinated Compounds : Fluorine substitution is a key strategy in medicinal chemistry to optimize pharmacokinetics. For example, CAS 871826-12-9 ’s trifluoromethyl group likely improves its BBB permeability, similar to compounds discussed in and .
  • Heterocyclic Cores: Pyridine and quinoline scaffolds (e.g., CAS 65079-19-8) are prevalent in anticancer and antimicrobial agents due to their ability to interact with biological targets .

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